Cyclobutyl(1-methyl-1H-pyrazol-4-YL)methanamine
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Overview
Description
“Cyclobutyl(1-methyl-1H-pyrazol-4-YL)methanamine” is a chemical compound with the CAS Number: 1152549-08-0 . It has a molecular weight of 165.24 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H15N3/c1-12-6-8(5-11-12)9(10)7-3-2-4-7/h5-7,9H,2-4,10H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Synthesis and Polymerization Catalysis
Cyclobutyl(1-methyl-1H-pyrazol-4-yl)methanamine and its derivatives have been explored for their potential in synthesizing complex compounds and catalyzing polymerization processes. For example, derivatives of this compound have been used to synthesize novel series of Co(II) chloride complexes, which exhibit distinct coordination geometries and show significant catalytic activity in methyl methacrylate (MMA) polymerization, leading to high molecular weight poly(methylmethacrylate) (PMMA) with narrow polydispersity indexes. The coordination of the nitrogen atom of the N′-substitution amine group with Co(II) plays a crucial role in defining the geometry and catalytic properties of these complexes (Choi et al., 2015).
Organic Synthesis
In the realm of organic synthesis, this compound derivatives have been utilized to create novel compounds through ambient-temperature synthesis processes. A notable instance is the synthesis of (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine, achieved by a condensation reaction, showcasing the compound's versatility as a building block for creating complex molecules with potential applications in various fields, including medicinal chemistry (Becerra et al., 2021).
Anticancer and Antimicrobial Applications
Further research into this compound derivatives has demonstrated their potential in developing novel anticancer and antimicrobial agents. By incorporating this compound into heterocyclic frameworks, researchers have synthesized new entities that exhibit significant in vitro activity against cancer cell lines and pathogenic microorganisms. This indicates the promise of such derivatives in contributing to the development of new therapeutic agents to combat cancer and infectious diseases (Katariya et al., 2021).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
cyclobutyl-(1-methylpyrazol-4-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-12-6-8(5-11-12)9(10)7-3-2-4-7/h5-7,9H,2-4,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWYCPUFNFNEFKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(C2CCC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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